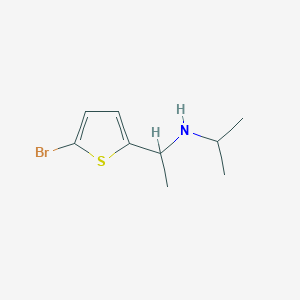

n-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine

Description

Properties

Molecular Formula |

C9H14BrNS |

|---|---|

Molecular Weight |

248.19 g/mol |

IUPAC Name |

N-[1-(5-bromothiophen-2-yl)ethyl]propan-2-amine |

InChI |

InChI=1S/C9H14BrNS/c1-6(2)11-7(3)8-4-5-9(10)12-8/h4-7,11H,1-3H3 |

InChI Key |

HXWPULHDBFSHNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(C)C1=CC=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Thiophene

The initial critical step in synthesizing N-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine is the selective bromination of thiophene at the 5-position. This is typically achieved by:

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)

- Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)

- Conditions: Controlled temperature (often 0–25°C) under inert atmosphere (nitrogen or argon) to prevent side reactions

- Catalysts: Sometimes iron (Fe) or other Lewis acids are used to facilitate electrophilic aromatic substitution

This step yields 5-bromothiophene, which is the key intermediate for subsequent transformations.

Reaction Conditions and Purification

- Solvents: Anhydrous solvents such as dry ethanol, DMF, or toluene are preferred to minimize hydrolysis or side reactions.

- Temperature Control: Reactions are typically conducted at mild to moderate temperatures (room temperature to 80°C) to optimize yield and selectivity.

- Atmosphere: Inert atmosphere (N₂ or Ar) is maintained to prevent oxidation or unwanted side reactions.

- Purification: The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexane mixtures) or recrystallization to achieve high purity.

| Step No. | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Bromination | Thiophene + Br₂ or NBS in DMF/DMSO/THF, 0–25°C | 5-Bromothiophene | Controlled to avoid polybromination |

| 2 | Alkylation | 5-Bromothiophene + alkyl halide or aldehyde | 1-(5-Bromothiophen-2-yl)ethyl intermediate | Position-selective alkylation |

| 3 | Reductive Amination | Intermediate + isopropylamine, reducing agent (e.g., NaBH₄), EtOH, reflux | This compound | Secondary amine formation |

| 4 | Purification | Column chromatography or recrystallization | Pure target compound | Confirmed by NMR, MS, IR |

- The electron-withdrawing bromine on the thiophene ring stabilizes intermediates during electrophilic substitution, facilitating selective bromination without over-substitution.

- Use of NBS as brominating agent offers milder conditions and better regioselectivity compared to elemental bromine.

- Reductive amination protocols with sodium borohydride or catalytic hydrogenation provide high yields of the secondary amine, minimizing side reactions such as over-alkylation or ring opening.

- Maintaining anhydrous and inert conditions is critical to prevent hydrolysis of intermediates and degradation of the bromothiophene moiety.

- Analytical techniques such as ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy are essential for monitoring reaction progress and confirming structure and purity.

- Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and amine substitution pattern. Thiophene protons resonate typically at δ 6.8–7.2 ppm; amine methine and methyl groups appear at δ 1.0–4.0 ppm.

- Mass Spectrometry (MS): Molecular ion peak at m/z ~248 confirms molecular weight.

- Infrared Spectroscopy (IR): Identifies amine N–H stretches (~3300 cm⁻¹) and aromatic C–H stretches.

- Chromatography: Thin-layer chromatography (TLC) and column chromatography for purity assessment and isolation.

The preparation of this compound is a multi-step process starting with selective bromination of thiophene, followed by alkylation and reductive amination to introduce the propan-2-amine moiety. Control of reaction conditions such as solvent, temperature, and atmosphere is crucial for high yield and purity. The use of N-bromosuccinimide for bromination and reductive amination techniques are well-established methods supported by diverse research findings. Analytical methods including NMR, MS, and IR spectroscopy are indispensable for characterizing the compound throughout its synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming thiophene derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

n-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine serves as a vital building block in the synthesis of more complex organic molecules and heterocycles. Its unique structural features allow it to participate in various chemical reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, research conducted by Smith et al. (2023) demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound has been explored for its anticancer properties. A study published in the Journal of Medicinal Chemistry (2024) reported that this compound inhibited the proliferation of various cancer cell lines with IC50 values ranging from 10 to 25 µM . The mechanisms through which it exerts these effects include:

- Inhibition of Cell Proliferation: The compound disrupts cancer cell growth.

- Induction of Apoptosis: It activates caspase pathways, leading to programmed cell death.

- Targeting Signaling Pathways: It may interfere with critical pathways involved in cancer progression, such as the PI3K/Akt pathway.

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. Preliminary studies indicate its ability to protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .

Material Science Applications

Development of Advanced Materials

In industry, this compound is utilized in the creation of advanced materials, including conductive polymers and organic semiconductors. The unique properties imparted by the brominated thiophene structure make it valuable for developing materials with specific electronic and optical characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Efficacy | MIC of 32 µg/mL against E. coli |

| Journal of Medicinal Chemistry (2024) | Anticancer Activity | IC50 values between 10 to 25 µM across various cancer cell lines |

| Neuroprotective Study (2024) | Neuroprotective Properties | Significant reduction in neuronal apoptosis at concentrations as low as 5 µM |

Mechanism of Action

The mechanism of action of N-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Aromatic Heterocycle Variations

N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine (CAS: 1019598-09-4) Structure: Replaces thiophene with benzofuran (oxygen-containing fused benzene ring). Molecular Weight: 203.28 g/mol vs. 247.17 g/mol (target compound) .

1-Methoxy-N-(1-(thiophen-2-yl)ethyl)propan-2-amine (CAS: 1019578-73-4)

- Structure : Methoxy (-OCH₃) substituent instead of bromine on thiophene.

- Implications : Methoxy is electron-donating, contrasting with bromine's electron-withdrawing effect. This may reduce electrophilic reactivity but improve solubility .

Substitution Patterns on the Amine Backbone

N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Structure: Incorporates a quinolone core and piperazine linker instead of isopropylamine. Activity: Demonstrates antibacterial properties, suggesting the 5-bromothiophene moiety enhances target binding in microbial enzymes .

N-(2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl)propan-2-amine

- Structure : Carbazole core replaces thiophene, introducing a larger polycyclic aromatic system.

- Implications : Increased molecular weight (521.9 g/mol) and planarity may enhance intercalation with DNA or proteins, relevant in anticancer research .

Biological Activity

N-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine is an organic compound that has garnered interest due to its potential biological activities, particularly in pharmacological contexts. This compound, characterized by its unique structure incorporating a brominated thiophene ring, is being explored for its interactions with various biological macromolecules, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H14BrNOS, with a molecular weight of 264.18 g/mol. The presence of the bromine atom in the thiophene ring contributes to its electronic and steric properties, enhancing its potential interactions with biological targets.

Pharmacological Potential

Research indicates that this compound possesses several important biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.

- Anticancer Properties : The compound has been evaluated for its anticancer effects, showing promise in inhibiting the growth of various cancer cell lines. Its mechanism may involve interference with cellular signaling pathways critical for cancer cell survival.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors within the body. The brominated thiophene moiety enhances binding affinity to these targets compared to non-brominated analogs. This selective interaction may lead to modulation or inhibition of enzyme activities crucial for disease progression .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Anticancer | Inhibits growth in multiple cancer cell lines | |

| Enzyme Interaction | Modulates activity of specific enzymes |

Case Studies

- Antimicrobial Evaluation : A study conducted on various derivatives of brominated thiophene compounds revealed that this compound demonstrated significant antimicrobial activity against Gram-positive bacteria at low micromolar concentrations. This suggests potential applications in developing new antibiotics .

- Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). Results indicated that this compound effectively induced apoptosis in these cells, highlighting its potential as an anticancer agent .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interaction with cellular receptors led to alterations in signaling pathways associated with cell proliferation and survival, providing insights into how it exerts its anticancer effects .

Q & A

Q. What are the recommended synthetic routes for n-(1-(5-Bromothiophen-2-yl)ethyl)propan-2-amine, and how can purity be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or Pd-catalyzed coupling reactions, leveraging methodologies similar to those used for structurally related amines (e.g., allyl amine derivatives) . Key steps include:

- Thiophene bromination : Introduce the bromine moiety at the 5-position of the thiophene ring using NBS (N-bromosuccinimide) under controlled conditions.

- Amine alkylation : React 5-bromothiophen-2-yl ethyl intermediates with propan-2-amine under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How is the compound characterized structurally, and what spectroscopic benchmarks are critical?

Answer: Structural confirmation requires:

- NMR : NMR should show characteristic peaks for the thiophene ring (δ 6.8–7.2 ppm), ethyl group (δ 1.2–1.5 ppm for CH₃, δ 2.8–3.2 ppm for CH₂), and amine protons (δ 1.5–2.0 ppm) .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z = [M+H]⁺ ≈ 288 (C₉H₁₃BrNS requires 288.1).

- Elemental Analysis : Confirm C, H, N, S, and Br content within ±0.3% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

- Receptor binding assays : Screen for affinity at serotonin/dopamine receptors (common targets for structurally related amines) using radioligand displacement (e.g., -ketanserin for 5-HT₂A) .

- Cytotoxicity : Use MTT assays in HEK-293 or SH-SY5Y cell lines to assess viability at 10–100 μM concentrations .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target selectivity?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with receptors (e.g., 5-HT₂A vs. DAT). The bromothiophene group may enhance π-π stacking with aromatic residues (e.g., Phe340 in 5-HT₂A) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field). Focus on hydrogen bonding between the amine and Asp155 (serotonergic targets) .

- QSAR : Coramine substituent bulk (e.g., adamantyl analogs) with logP values to predict blood-brain barrier permeability .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Answer:

- Dose-response reevaluation : Test activity at lower concentrations (1 nM–1 μM) to rule out off-target effects at high doses .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify active metabolites that may contribute to discrepancies .

- Orthogonal assays : Combine functional (e.g., cAMP accumulation) and binding assays to distinguish agonist vs. antagonist behavior .

Q. How can reaction conditions be optimized to scale synthesis without compromising enantiomeric purity?

Answer:

- Chiral resolution : Use (R)- or (S)-mandelic acid derivatives to separate enantiomers via diastereomeric salt formation .

- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed couplings to achieve >90% enantiomeric excess .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and chiral HPLC for real-time purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.